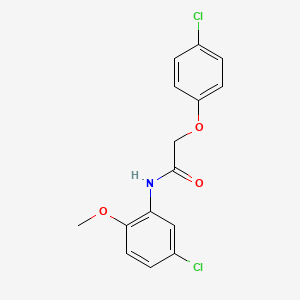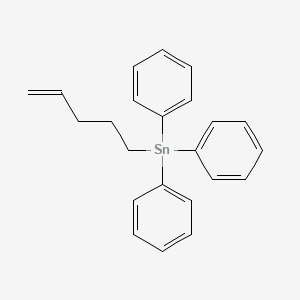
4-Pentenyl(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-PENTEN-1-YL)TRIPHENYLTIN is an organotin compound with the molecular formula C23H24Sn. It is characterized by the presence of a triphenyltin moiety attached to a 4-penten-1-yl group. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-PENTEN-1-YL)TRIPHENYLTIN typically involves the reaction of triphenyltin chloride with 4-penten-1-yl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of (4-PENTEN-1-YL)TRIPHENYLTIN follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: (4-PENTEN-1-YL)TRIPHENYLTIN can undergo oxidation reactions, leading to the formation of oxides or hydroxides.
Reduction: This compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the triphenyltin moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products:
Oxidation: Formation of triphenyltin oxide or hydroxide.
Reduction: Formation of di- or mono-phenyltin compounds.
Substitution: Formation of various organotin derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: (4-PENTEN-1-YL)TRIPHENYLTIN is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and its reactivity.
Biology and Medicine: Organotin compounds, including (4-PENTEN-1-YL)TRIPHENYLTIN, have been studied for their potential biological activities. They exhibit cytotoxic properties and are being investigated for their use in anticancer therapies.
Industry: In the industrial sector, (4-PENTEN-1-YL)TRIPHENYLTIN is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC during processing and extends the material’s lifespan.
Mecanismo De Acción
The mechanism of action of (4-PENTEN-1-YL)TRIPHENYLTIN involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound’s ability to interfere with protein function makes it a potential candidate for anticancer drug development.
Comparación Con Compuestos Similares
- (3-PYRIDYL)TRIPHENYLTIN
- (4-METHOXYPHENYL)TRIPHENYLTIN
- (P-TOLYL)TRIPHENYLTIN
- (1-NAPHTHYL)TRIPHENYLTIN
Comparison: (4-PENTEN-1-YL)TRIPHENYLTIN is unique due to the presence of the 4-penten-1-yl group, which imparts distinct reactivity and properties compared to other triphenyltin compounds. For instance, (3-PYRIDYL)TRIPHENYLTIN contains a pyridyl group, which influences its electronic properties and reactivity differently. Similarly, (4-METHOXYPHENYL)TRIPHENYLTIN has a methoxy group that affects its chemical behavior.
Propiedades
Fórmula molecular |
C23H24Sn |
|---|---|
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
pent-4-enyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H9.Sn/c3*1-2-4-6-5-3-1;1-3-5-4-2;/h3*1-5H;3H,1-2,4-5H2; |
Clave InChI |
JIQQGTQIIZOEEA-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


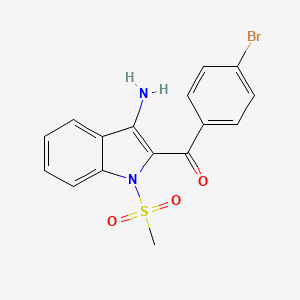





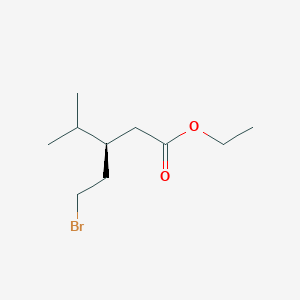
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

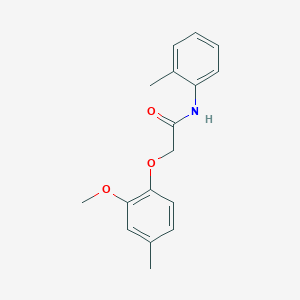
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


